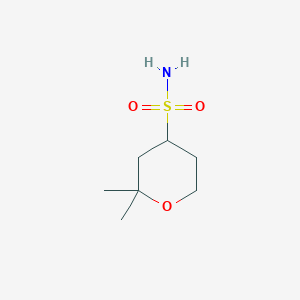
5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde: is a heterocyclic compound that features a furan ring fused with an oxazepane moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction, which involves the formylation of furan derivatives using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents.
Major Products:
Oxidation: 5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: This compound can be used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The exact mechanism of action for 5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways.
類似化合物との比較
- 5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde
- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
- 5-Furan-2yl[1,3,4]oxadiazole-2-thiol
Uniqueness: 5-(3-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the oxazepane ring, which imparts distinct chemical and physical properties compared to other furan derivatives
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
5-(3-methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-9-8-14-6-2-5-12(9)11-4-3-10(7-13)15-11/h3-4,7,9H,2,5-6,8H2,1H3 |
InChIキー |
CLWSKOOMBWREEX-UHFFFAOYSA-N |
正規SMILES |
CC1COCCCN1C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
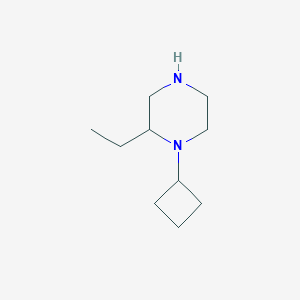
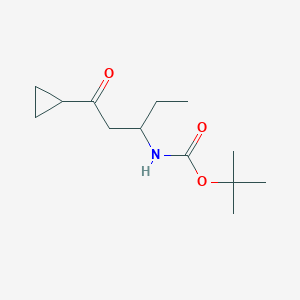
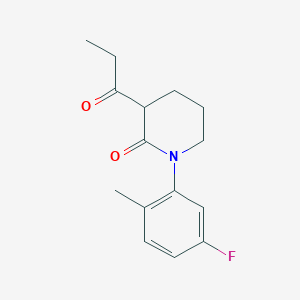
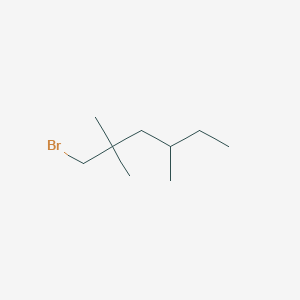
![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
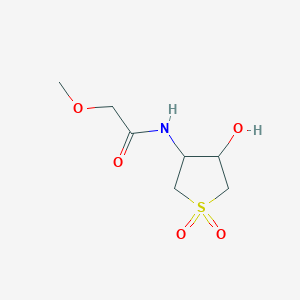
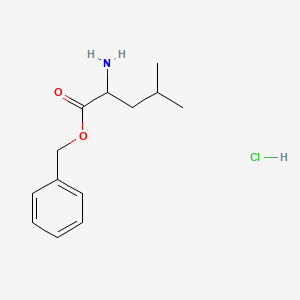
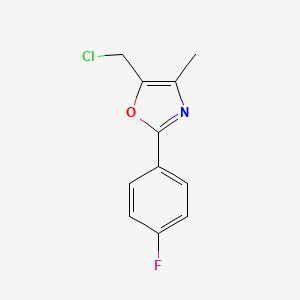
![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)
![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)

